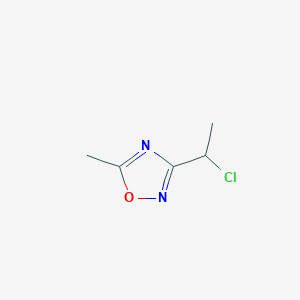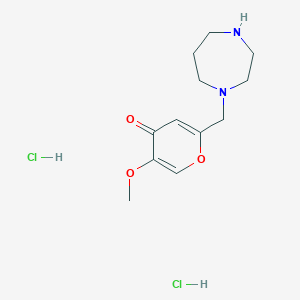![molecular formula C13H20N2O B1490048 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol CAS No. 1249754-16-2](/img/structure/B1490048.png)
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol
Übersicht
Beschreibung
“2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
While specific chemical reactions involving “2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol” are not detailed in the available literature, piperidine derivatives are known to undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula is C11H11NO3, and it has a molecular weight of 205.21 .Wissenschaftliche Forschungsanwendungen
Polymerization Catalyst
Copper(II) nitrate complexes, including derivatives of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol, have been studied for their efficacy in rac-lactide polymerization to produce polylactic acid. Despite the potential for catalytic activity, complexities in reaction kinetics and a tendency towards oligomeric rather than high molecular weight polymers have been observed. No evidence suggested the ligand's basic site participates in polymerization by deprotonating the alcohol nucleophile, indicating the need for further optimization in polymer synthesis applications (Daneshmand et al., 2019).
Antioxidant Potential
Structural and theoretical analyses of alkylaminophenol compounds related to 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol have highlighted their high antioxidant values. Experimental and computational studies indicate these compounds' potential as biologically active drugs, emphasizing their structural, electronic, and vibrational properties conducive to antioxidant activity (Ulaş, 2020).
Coordination Chemistry
Research into the coordination chemistry of copper(II) with ligands structurally similar to 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol has uncovered a rich tapestry of interactions. These studies have produced complexes with unique magnetic properties and potential applications in magnetic materials and catalysis. The role of different substituents on ligand structures in dictating the nuclearity, magnetic properties, and potential for catalytic activity of copper complexes has been elucidated, showcasing the versatility of these compounds in coordination chemistry (Majumder et al., 2016).
Carbonic Anhydrase Inhibition
New phenolic Mannich bases containing benzimidazole frameworks have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms. Despite moderate inhibitory properties, these studies contribute to the understanding of phenolic compounds' interaction with enzyme targets, potentially guiding the development of new therapeutic agents (Gul et al., 2016).
Catechol Oxidase Activity
The synthesis and study of less symmetrical dicopper(II) complexes, including those derived from ligands similar to 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol, have provided insights into mimicking type 3 copper proteins' active sites. These complexes have demonstrated increased catecholase activity, suggesting potential applications in bio-inspired catalysis and the development of enzyme models (Merkel et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to target serine/threonine-protein kinase chk1 .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions , which could potentially affect various biochemical pathways.
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties .
Result of Action
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions , which could potentially lead to various molecular and cellular effects.
Action Environment
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reactions, in which similar compounds participate, are known for their exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
2-[[4-(aminomethyl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-11-5-7-15(8-6-11)10-12-3-1-2-4-13(12)16/h1-4,11,16H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGOVNGMBQWIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B1489969.png)





![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)



![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)